molecular formula C72H117N3O56 B1246369 N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose

N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose

Cat. No. B1246369
M. Wt: 1920.7 g/mol
InChI Key: HRWNTTHTJBJVGQ-VGLYMXIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-[alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-[beta-D-Galp-(1->4)-beta-D-Glcp-(1->6)]-beta-D-GlcpNAc-(1->3)-beta-D-Galp-(1->4)-beta-D-Glcp-(1->6)]-2,5-anhydro-D-Man is a branched amino decasaccharide comprising a sequence of alpha-sialyl, beta-D-galactosyl, N-acetyl-beta-D-glucosaminyl, beta-D-galactosyl, beta-D-glucosyl and 2,5-anydro-D-mannose residues linked sequentially (2->3), (1->4), (1->3), (1->4) and (1->6), to the N-acetyl-glucosaminyl residue of which is linked also (1->6) an alpha-sialyl-(2->3)-beta-D-galactosyl disaccharide unit, while to the 2,5-anhydro-D-mannose residue at the reducing end is also linked (1->4) a further alpha-sialyl(2->3)-beta-D-galactosyl disaccharide unit. Obtained by depolymerisation of the group B Streptococcus (GBS) type III capsular polysaccharide during which process the 2,5-anhydro-D-mannose residue is formed from a the original reducing-end N-acetyl-glucosaminyl residue (PMID:28439022). It has a role as an epitope.

Scientific Research Applications

Glycolipid Structure and Blood Group Activity

  • The complex structure of certain glycolipids, like those found in blood group O poly(glycosyl)ceramides, involves sequences of glycosyl residues including N-acetyl-alpha-neuraminyl and beta-D-galactosyl units. These sequences play a crucial role in determining blood group activity and are subject to degradation processes like nitrous acid deamination, highlighting their biochemical importance in blood group determinants (Zdebska et al., 1980).

Neurochemistry: Gangliosides and Cell Growth

  • Gangliosides containing specific glycosyl sequences, such as galactosyl and N-acetylneuraminyl, demonstrate bimodal regulatory effects on cell growth. Their interaction with cell surface receptors, like in the case of cholera toxin binding, can stimulate or inhibit cell division in mouse cells, revealing their critical role in cellular signaling and growth regulation (Spiegel & Fishman, 1987).

Glycoconjugate Polymer Synthesis

  • The synthesis of glycoconjugate polymers involving sialyloligosaccharides demonstrates the intricate use of enzymes for sequential sugar elongation. This process, which includes the formation of bonds between sialyl, galactosyl, and N-acetylglucosaminyl units, is significant in creating complex biomolecules for potential therapeutic and biochemical applications (Nishimura et al., 1994).

Enzymatic Transfer in Glycosylation

  • The transfer of modified D-galactosyl residues, as in the synthesis of biantennary oligosaccharides, showcases the role of specific enzymes like galactosyltransferase in manipulating glycosyl units. This enzymatic process underlies the biosynthesis of complex carbohydrates, crucial in numerous biological functions and the development of glycosylation-based therapeutics (Kajihara et al., 1995).

properties

Product Name

N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose

Molecular Formula

C72H117N3O56

Molecular Weight

1920.7 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5S)-2-[[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-formyl-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C72H117N3O56/c1-17(85)73-33-20(88)4-71(69(109)110,128-57(33)36(92)22(90)6-76)130-60-41(97)27(11-81)118-67(51(60)107)125-55-31(115-25(9-79)39(55)95)15-113-63-49(105)46(102)54(30(14-84)121-63)124-66-50(106)59(40(96)26(10-80)117-66)127-62-35(75-19(3)87)43(99)56(32(122-62)16-114-64-48(104)45(101)53(29(13-83)120-64)123-65-47(103)44(100)38(94)24(8-78)116-65)126-68-52(108)61(42(98)28(12-82)119-68)131-72(70(111)112)5-21(89)34(74-18(2)86)58(129-72)37(93)23(91)7-77/h9,20-68,76-78,80-84,88-108H,4-8,10-16H2,1-3H3,(H,73,85)(H,74,86)(H,75,87)(H,109,110)(H,111,112)/t20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38-,39+,40-,41-,42-,43+,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66-,67-,68-,71-,72-/m0/s1

InChI Key

HRWNTTHTJBJVGQ-VGLYMXIGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@H]3O)C=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C3O)C=O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)CO)O)O

Origin of Product

United States

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